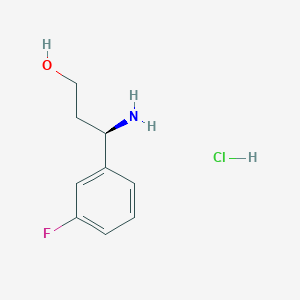
(R)-3-(3-Fluorphenyl)-β-Alaninol-Hydrochlorid
Übersicht
Beschreibung
Fluorophenyl compounds are often used in the synthesis of pharmaceuticals and other biologically active substances . The presence of a fluorine atom can enhance the biological activity of these compounds due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds generally consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact structure would depend on the position of the fluorine atom and any other substituents on the phenyl ring.
Chemical Reactions Analysis
Fluorophenyl compounds can undergo various chemical reactions, including coupling reactions with boronic acids . The specific reactions would depend on the other functional groups present in the molecule.
Physical And Chemical Properties Analysis
Fluorophenyl compounds typically have high stability and low reactivity due to the strong carbon-fluorine bond . They are often insoluble in water .
Wissenschaftliche Forschungsanwendungen
Klinische Forschung und Arzneimittelentwicklung
(R)-3-(3-Fluorphenyl)-β-Alaninol-Hydrochlorid ist eine Verbindung, die in der klinischen Forschung eingesetzt werden kann, insbesondere bei der Entwicklung neuer Arzneimittel. Seine Struktur ermöglicht die Herstellung von Derivaten, die als Vorstufen oder Zwischenprodukte bei der Synthese potenzieller Therapeutika wirken können. Beispielsweise ist seine Verwendung bei der Synthese von Boronsäureestern, die für die Entwicklung von Medikamenten für die Neutroneneinfangtherapie entscheidend sind , ein Beweis für seine Bedeutung in der medizinischen Chemie.
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung zur Kalibrierung von Instrumenten wie Massenspektrometern verwendet werden. Es kann bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen biologischen Proben helfen und so zur Weiterentwicklung der Biomarker-Entdeckung beitragen .
Organische Synthese
Diese Verbindung dient als wertvoller Baustein in der organischen Synthese. Sein fluorierter aromatischer Ring kann an verschiedenen Kupplungsreaktionen teilnehmen, wie z. B. der Suzuki-Miyaura-Kupplung, die für die Konstruktion komplexer organischer Moleküle von entscheidender Bedeutung ist. Darüber hinaus erweitert sein Potenzial zur Bildung von Boronsäureestern seine Nutzbarkeit bei der Herstellung verschiedener organischer Verbindungen .
Biochemische Forschung
In der Biochemie kann this compound verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen, insbesondere solche, die Boronsäuren und -ester betreffen. Das Verständnis dieser Interaktionen kann zu Erkenntnissen über Enzymmechanismen und zur Entwicklung von Enzyminhibitoren führen .
Pharmakologie
Pharmakologisch werden die Boronsäureester-Derivate der Verbindung wegen ihres Potenzials als Wirkstoff-Liefergeräte untersucht, insbesondere als Träger für Bor in der Neutroneneinfangtherapie, einer gezielten Krebsbehandlungsstrategie. Ihre Stabilität unter physiologischen Bedingungen ist jedoch ein kritischer Faktor, der sorgfältig berücksichtigt werden muss .
Chemische Forschung
In der chemischen Forschung kann this compound verwendet werden, um die Hydrolyse von Phenylboronsäure-Pinacolestern bei physiologischem pH-Wert zu untersuchen. Diese Forschung ist bedeutsam, um die Stabilität und Reaktivität von borhaltigen Verbindungen in biologischen Systemen zu verstehen .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAZROXPDRSRKE-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857131 | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263094-10-5 | |
| Record name | Benzenepropanol, γ-amino-3-fluoro-, hydrochloride (1:1), (γR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)

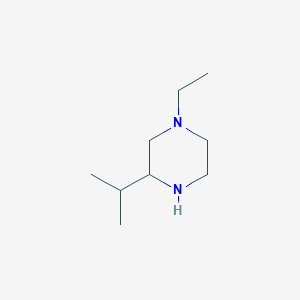
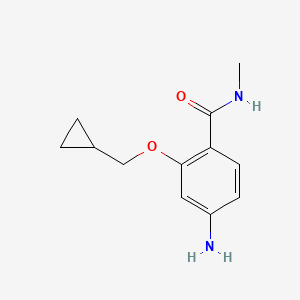

![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)

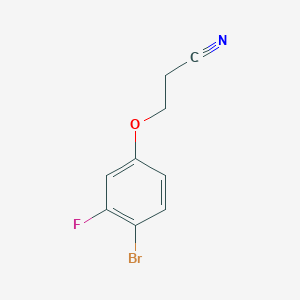
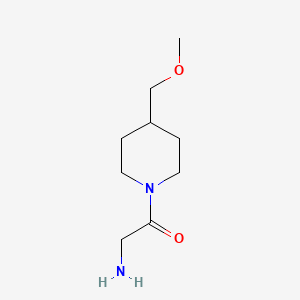
![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)
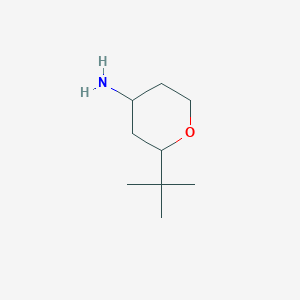

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)